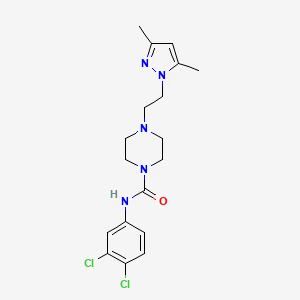

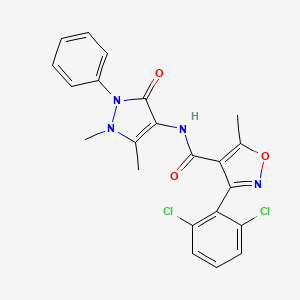

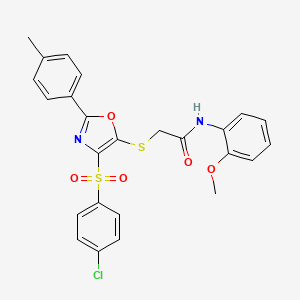

3-(allylsulfanyl)-5-phenyl-4H-1,2,4-triazol-4-ylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

The molecular structure can be determined using techniques like X-ray crystallography, NMR spectroscopy, etc .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The products of these reactions can provide insights into the compound’s chemical properties .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, reactivity, etc .Scientific Research Applications

Triazole Derivatives and Their Applications

Chemical Diversity and Biological Activities

Triazoles, including 1,2,4-triazole derivatives, are recognized for their chemical diversity and broad range of biological activities. They have been extensively studied for their potential in developing new drugs with various therapeutic applications. These compounds are known for their anti-inflammatory, antimicrobial, antifungal, antioxidant, antiviral, and antitumor properties. Their structural versatility allows for several modifications, enhancing their biological efficacy across different targets (Ferreira et al., 2013).

Synthesis and Reactivity

The synthesis of 1,2,4-triazole derivatives has evolved to include more efficient, greener methods, addressing sustainability and energy-saving concerns. Recent advances have focused on eco-friendly procedures and novel catalysts to improve the synthesis process. These methods aim to produce triazoles with higher yields, shorter reaction times, and less environmental impact, making them more suitable for industrial and pharmaceutical applications (De Souza et al., 2019).

Pharmacological Significance

Triazole-containing scaffolds are integral in drug discovery, particularly against cancer, microbial infections, and various diseases. The pharmacological relevance of these compounds is attributed to their ability to modulate biological pathways and interact with enzymes and receptors crucial for disease progression. This has led to the development of numerous drug candidates and therapeutic agents based on triazole structures (Nasri et al., 2021).

Antibacterial and Antifungal Activities

Triazole derivatives have shown significant antibacterial and antifungal activities, making them valuable in addressing resistance issues in various pathogens. The structural adaptability of triazoles allows for the targeting of specific microbial mechanisms, offering potential solutions to the growing problem of antibiotic resistance (Li & Zhang, 2021).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-phenyl-5-prop-2-enylsulfanyl-1,2,4-triazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4S/c1-2-8-16-11-14-13-10(15(11)12)9-6-4-3-5-7-9/h2-7H,1,8,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AESZPABVZGGINU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NN=C(N1N)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-chlorobenzyl)-8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2612124.png)

![1-(2-hydroxyethyl)-6-((2-methoxyethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2612143.png)